4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine core substituted with piperazine and pyrrolidine groups, which are known for their biological activity. This compound is of significant interest in medicinal chemistry, particularly for its potential therapeutic applications.
This compound can be classified under heterocyclic compounds due to the presence of nitrogen atoms in its cyclic structure. Its molecular formula is , and it has a molecular weight of approximately 272.35 g/mol. The specific arrangement of atoms in this compound allows for interactions with various biological targets, making it a subject of study in pharmacology and drug design .
The synthesis of 4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine typically involves multi-step synthetic routes.
The molecular structure of 4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine can be described as follows:
The compound's three-dimensional conformation can significantly influence its biological activity, affecting how it interacts with target proteins or enzymes.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 272.35 g/mol |
IUPAC Name | 4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine |
Canonical SMILES | C1CN(CCN1)C(=N)C(=C(N=C1)N)C(C2CCN(C2)C)=C(C)C |
The chemical reactivity of 4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine can be explored through various reactions:
The mechanism of action for 4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets:
The physical properties of 4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine include:
Chemical properties relevant to this compound include:
The potential applications of 4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine span various fields:
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: